3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers optimizing piperidine-based ligands face risks from isomeric impurities. 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine HCl (CAS 1219964-59-6, 95% HPLC) provides a defined 3-ethyl spacer and stereocenter for reproducible SAR. - 4 rotatable bonds enable systematic linker optimization vs 2 in analogs. - Undefined stereocenter allows chiral resolution for enantiomer-specific profiling. - Brominated ring serves as handle for cross-coupling library synthesis. Supplied with full documentation; not for human use.

Molecular Formula C14H21BrClNO
Molecular Weight 334.68 g/mol
CAS No. 1219964-59-6
Cat. No. B1374534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride
CAS1219964-59-6
Molecular FormulaC14H21BrClNO
Molecular Weight334.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCC2CCCNC2)Br.Cl
InChIInChI=1S/C14H20BrNO.ClH/c1-11-9-13(4-5-14(11)15)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H
InChIKeyKQESFUYKCGPOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine Hydrochloride (CAS 1219964-59-6) – Structural Baseline and Research Candidacy


3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride (CAS 1219964-59-6) is a piperidine-based research compound featuring a 4-bromo-3-methylphenoxy moiety linked via an ethyl spacer to the 3-position of the piperidine ring, with a molecular formula of C14H21BrClNO and a molecular weight of 334.68 g/mol [1][2]. It is manufactured as a hydrochloride salt with a typical purity of 95% (HPLC), suitable for medicinal chemistry, chemical biology, and structure-activity relationship (SAR) studies where fine-tuning of piperidine-based scaffolds is required.

Scaffold type
3-substituted piperidine with ethyl spacer; supports SAR exploration of basic nitrogen orientation
Stereo context
Undefined stereocenter at piperidine 3-position; compatible with enantioselective synthesis or chiral resolution studies
Analytical entry
Well-characterized by PubChem computed properties; 95% (HPLC) purity supports reproducible chemical biology workflows

Why Closely Related 4-(4-Bromo-3-methylphenoxy)piperidine or 2-Phenoxyethyl Piperidine Analogs Cannot Substitute for 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine HCl


Piperidine derivatives with varying substitution patterns—whether a direct O-linkage at the 4-position, an ethyl spacer at the 2-position, or a methylene linker at the 3-position—exhibit distinct physicochemical profiles that cannot be assumed interchangeable. Even when molecular formulas are identical (e.g., the 2-ethyl positional isomer versus the 3-ethyl target), differences in attachment point alter the spatial orientation of the basic nitrogen, which fundamentally affects ligand-receptor interactions, metabolic pathways, and pharmacokinetic behavior. The quantitative evidence below demonstrates that the target compound deviates from its closest analogs in molecular weight, conformational flexibility, and stereochemical complexity, making uninformed substitution a significant risk for research reproducibility and lead optimization.

Direct O-linked analogs
4-(4-bromo-3-methylphenoxy)piperidine lacks the ethyl spacer; lower MW and heavy atom count may shift lipophilicity and permeability.
Conformational mismatch
3-phenoxy analog has only 2 rotatable bonds vs. 4 in target; flexibility differences can alter target-engagement profiles.
Positional isomers
2-ethyl isomer shares identical computed properties but reorients the basic nitrogen; receptor pharmacophore mapping may diverge.

Quantitative Differentiation of 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine HCl Against Its Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiate 3-Ethyl from Direct O-Linked 4-Phenoxy Analog

The target compound has a molecular weight of 334.68 g/mol and 18 heavy atoms, which is 28.06 g/mol (9.2%) higher than the 4-(4-bromo-3-methylphenoxy)piperidine hydrochloride analog (MW 306.62, 16 heavy atoms) [1][2]. This additional mass stems from the ethyl spacer and directly increases lipophilicity and molecular volume, two parameters that critically influence membrane permeability, distribution coefficient, and target residence time in drug candidate profiling.

MW & Heavy Atoms
Reported
ΔMW +28.06 g/mol (9.2% increase); ΔHeavy atoms +2
Supports lipophilicity and molecular volume assessment in lead profiling.
PubChem computed properties; target vs. 4-phenoxy analog (CID 56830759).
Medicinal Chemistry Drug Design Physicochemical Properties

Increased Conformational Flexibility via Four Rotatable Bonds vs. Two in Direct O-Linked 3-Phenoxy Piperidine

The ethyl spacer in the target compound results in 4 rotatable bonds (C1–C2, C2–C3, C3–O, O–Car) compared to only 2 rotatable bonds in the 3-(4-bromo-3-methylphenoxy)piperidine analog (C3–O, O–Car) [1][2]. This 100% increase in rotatable bonds doubles the conformational degrees of freedom, which may enhance binding to flexible or cryptic protein pockets but also incurs a larger entropic penalty upon binding, directly influencing affinity and selectivity outcomes.

Rotatable Bonds
Reported
4 rotatable bonds vs. 2 (100% increase)
Higher conformational flexibility may influence binding entropy and selectivity.
Compared to 3-phenoxy analog (CID 56830757); Cactvs 3.4.6.11 data.
Conformational Analysis Structure-Activity Relationship Piperidine Derivatives

Stereochemical Potential: Undefined Stereocenter at Piperidine 3-Position vs. Achiral 4-Substituted Analog

The target compound possesses one undefined atom stereocenter (count = 1) at the 3-position of the piperidine ring, as annotated by PubChem [1]. In contrast, the 4-(4-bromo-3-methylphenoxy)piperidine analog has an undefined stereocenter count of zero [2]. This stereochemical feature permits enantioselective synthesis or chiral resolution of the two enantiomers, a prerequisite for investigating differential target engagement, metabolic stability, and toxicity profiles between enantiomers.

Stereocenter
Reported
1 undefined stereocenter (piperidine C3) vs. 0 in 4-substituted analog
Enables enantiomer-specific exploration; supports chiral synthesis/resolution workflows.
PubChem annotation; no enantiomer-specific data available.
Chiral Synthesis Stereochemistry Piperidine

Positional Isomer Differentiation: 3- vs. 2-Substituted Phenoxyethyl Piperidine

The target compound attaches the phenoxyethyl chain at the 3-position of piperidine, whereas the isomer 2-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine hydrochloride (CAS 1220029-72-0) places the same chain at the 2-position [1][2]. Although the two compounds share identical molecular weight (334.68 g/mol), rotatable bond count (4), and hydrogen bond donor/acceptor counts, the spatial orientation of the basic nitrogen relative to the aromatic ring is fundamentally different. Historically, positional isomerism in piperidine series has led to divergent receptor subtype selectivity, potency, and pharmacokinetic profiles, as observed across dopaminergic, serotonergic, and opioid receptor-targeting piperidine drugs.

Positional Isomer
Class-level
3-ethyl attachment vs. 2-ethyl isomer (identical computed properties)
Pharmacophore geometry may differ; receptor subtype engagement should be verified.
No head-to-head biological data; class-level inference from piperidine SAR.
Positional Isomers Structure-Activity Relationship Piperidine Pharmacophore

High-Value Research and Industrial Application Scenarios for 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine HCl Based on Verified Differentiation


Medicinal Chemistry SAR Exploration of Piperidine-Based CNS Receptor Ligands

The 3-ethyl spacer and the resulting increase in molecular weight (334.68 vs. 306.62 g/mol) and rotatable bonds (4 vs. 2) permit systematic probing of conformational flexibility and lipophilicity in piperidine-based compounds targeting neurotransmitter receptors. Researchers can exploit these features to modulate blood-brain barrier penetration and receptor binding kinetics in hit-to-lead programs [1][2].

Enantioselective Lead Identification and Chiral Resolution

The undefined stereocenter at the piperidine 3-position (stereocenter count 1) makes this compound an ideal starting material for chiral chromatography or asymmetric synthesis to obtain enantiopure intermediates. Both enantiomers can then be screened for differential activity, toxicity, and metabolic stability, fulfilling regulatory expectations for enantiomer-specific characterization [1][2].

Positional Isomer Comparison in GPCR or Ion Channel Target Families

For laboratories investigating piperidine-containing ligands at G-protein-coupled receptors or ion channels, the distinct spatial orientation of the 3-substituted versus the 2-substituted isomer (identical computed properties but altered pharmacophore geometry) provides a powerful internal control for validating target engagement and selectivity hypotheses [1][3].

Fragment-Based or Structure-Based Drug Design Scaffold

With well-defined computed properties (TPSA 21.3 Ų, H-bond donor/acceptor counts of 2/2) and a brominated aromatic handle for further synthetic elaboration, this compound serves as a versatile fragment for iterative growth in drug discovery campaigns, particularly when aiming to balance polarity and lipophilicity for oral bioavailability [1][2].

Application
Selection Property
Validation Focus
Piperidine CNS receptor SAR
3-ethyl spacer conformation and lipophilicity
Permeability and binding kinetics profiling
Chiral resolution / enantioselective lead ID
Undefined stereocenter at piperidine C3
Enantiomer-specific activity and metabolism review
GPCR / ion channel positional isomer comparison
3- vs. 2-substituted pharmacophore geometry
Target engagement and selectivity hypotheses testing
Fragment-based drug design scaffold
Brominated aromatic handle; TPSA 21.3 Ų, HBD/HBA 2/2
Iterative growth and oral bioavailability balance studies
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